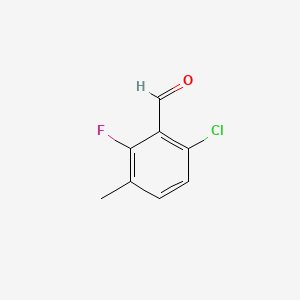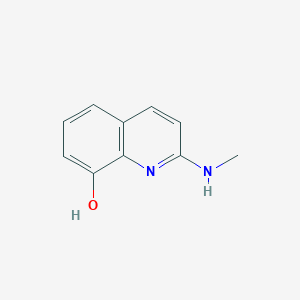
2-溴甲基丙烯酸甲酯
描述
Methyl 2-(bromomethyl)acrylate is an organic compound with the molecular formula C(_5)H(_7)BrO(_2). It is a derivative of acrylic acid, where the hydrogen atom on the methylene group is replaced by a bromine atom. This compound is known for its reactivity and is used in various chemical synthesis processes .
科学研究应用
Methyl 2-(bromomethyl)acrylate is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is used in the modification of biomolecules and in the synthesis of bioactive compounds.
Industry: Methyl 2-(bromomethyl)acrylate is used in the production of specialty polymers and coatings.
作用机制
Target of Action
Methyl 2-(bromomethyl)acrylate (MBrMA) is primarily used as a chain transfer agent in the emulsion polymerization of methyl methacrylate (MMA) and styrene . The primary targets of MBrMA are the monomers in these polymerization reactions.
Mode of Action
MBrMA interacts with its targets through a process known as chain transfer. In this process, MBrMA can undergo nucleophilic substitution of carboxylic acid to form methyl 2-(acyloxymethyl)acrylates . This reaction results in the transfer of the growing polymer chain from one monomer molecule to another, effectively controlling the molecular weight of the resulting polymer.
Biochemical Pathways
The primary biochemical pathway affected by MBrMA is the polymerization of MMA and styrene. The chain transfer reaction mediated by MBrMA can influence the properties of the resulting polymers, including their molecular weight and polydispersity .
Result of Action
The primary result of MBrMA’s action is the formation of polymers with controlled molecular weights. This is crucial in various applications where the properties of the polymer, such as its strength, flexibility, and resistance to degradation, are dependent on its molecular weight .
Action Environment
The action of MBrMA is influenced by various environmental factors. For instance, the temperature and pH can affect the rate and efficiency of the chain transfer reaction. Additionally, the presence of other substances, such as initiators or inhibitors, can also influence the polymerization process .
生化分析
Biochemical Properties
Methyl 2-(bromomethyl)acrylate plays a significant role in biochemical reactions, particularly in the synthesis of functionalized pyrrolidones . It interacts with enzymes, proteins, and other biomolecules through nucleophilic substitution reactions. For instance, it can undergo nucleophilic substitution of carboxylic acid to form methyl 2-(acyloxymethyl)acrylates . These interactions are crucial for its application in polymerization processes and other biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 2-(bromomethyl)acrylate can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that methyl 2-(bromomethyl)acrylate is stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that its effects on cellular function can vary, with potential impacts on cell viability and metabolism.
准备方法
Synthetic Routes and Reaction Conditions: Methyl 2-(bromomethyl)acrylate can be synthesized through the bromination of methyl acrylate. The reaction typically involves the addition of bromine to methyl acrylate in the presence of a solvent such as carbon tetrachloride or dichloromethane. The reaction is carried out at low temperatures to control the addition of bromine and to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of methyl 2-(bromomethyl)acrylate involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient use of bromine and methyl acrylate .
化学反应分析
Types of Reactions: Methyl 2-(bromomethyl)acrylate undergoes various chemical reactions, including nucleophilic substitution, polymerization, and addition reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of the bromine atom with a nucleophile such as an amine or an alcohol.
Polymerization: Methyl 2-(bromomethyl)acrylate can be polymerized in the presence of radical initiators to form polymers with various applications.
Addition Reactions: The compound can undergo addition reactions with nucleophiles such as thiols and amines to form corresponding adducts.
Major Products Formed: The major products formed from these reactions include substituted acrylates, polymers, and various adducts depending on the nucleophile used .
相似化合物的比较
Methyl 2-(chloromethyl)acrylate: Similar in structure but with a chlorine atom instead of bromine.
Ethyl 2-(bromomethyl)acrylate: Similar in structure but with an ethyl ester group instead of a methyl ester group.
Methyl α-bromoacrylate: Similar in structure but with the bromine atom on the α-carbon.
Uniqueness: Methyl 2-(bromomethyl)acrylate is unique due to its high reactivity and versatility in chemical synthesis. Its ability to undergo various nucleophilic substitution reactions makes it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
methyl 2-(bromomethyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-4(3-6)5(7)8-2/h1,3H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTUQSLVERGMHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075243 | |
| Record name | 2-Propenoic acid, 2-(bromomethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4224-69-5 | |
| Record name | Methyl 2-(bromomethyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4224-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acrylic acid, 2-(bromomethyl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004224695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-(bromomethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(bromomethyl)prop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Methyl 2-(bromomethyl)acrylate useful in polymer synthesis?
A1: Methyl 2-(bromomethyl)acrylate is a versatile monomer due to its unique structure. The presence of both a vinyl group and a bromine atom allows for diverse reactivity. [, ] The vinyl group readily participates in radical polymerization reactions, enabling its incorporation into various polymer backbones. [, , , , ] The bromine atom serves as a reactive site for further modifications, allowing for the introduction of specific functionalities or the attachment of other molecules. [, ]
Q2: How is Methyl 2-(bromomethyl)acrylate employed in the synthesis of hyperbranched polymers?
A2: Methyl 2-(bromomethyl)acrylate plays a crucial role as an addition–fragmentation chain transfer agent in the synthesis of hyperbranched polymers. [, ] During the radical polymerization of divinyl monomers like Ethylene glycol dimethacrylate, Methyl 2-(bromomethyl)acrylate regulates the molecular weight and introduces branching points. [] This results in the formation of highly branched polymers with unique properties like high solubility and thermal curability. [, ]
Q3: Can Methyl 2-(bromomethyl)acrylate be used to create functionalized macromonomers?
A3: Yes, Methyl 2-(bromomethyl)acrylate acts as a chain-transfer agent in conventional and living radical polymerization, leading to the formation of α-bromo-functionalized macromonomers. [] For instance, in Methyl methacrylate emulsion polymerization, it yields an α-bromo-functionalized macromonomeric latex. This latex can be further copolymerized with other monomers like styrene, resulting in graft copolymers. []
Q4: Beyond polymerization, what other reactions is Methyl 2-(bromomethyl)acrylate involved in?
A4: Methyl 2-(bromomethyl)acrylate participates in various reactions, demonstrating its versatility:
- Barbier-type Reactions: It reacts with aldehydes in the presence of Indium or Titanocene(III) chloride to yield α-methylene-γ-butyrolactones. [, ]
- Alkylation Reactions: It reacts with [D-serine]8-cyclosporin under phase transfer conditions to yield various alkylated cyclosporin derivatives, some exhibiting enhanced biological activity compared to the parent compound. []
- Synthesis of Functionalized Pyrrolidones: It serves as a building block in the synthesis of functionalized pyrrolidones, important heterocyclic compounds with various applications. []
Q5: What are the implications of using Methyl 2-(bromomethyl)acrylate in terms of material properties?
A6: The incorporation of Methyl 2-(bromomethyl)acrylate, or its derivatives, into polymers significantly influences the final material properties. For instance, hyperbranched polymers synthesized using Methyl 2-(bromomethyl)acrylate exhibit high transparency, good solvent resistance, and thermal curability. [] Similarly, graft copolymers containing poly(diisopropyl fumarate) branches, synthesized via macromonomers prepared using Methyl 2-(bromomethyl)acrylate, demonstrate microphase separated structure, high transparency, and unique thermal properties. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![L-Tryptophan, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B1362809.png)


![(E)-4-[4-(4-methylpiperazin-1-yl)sulfonylanilino]-4-oxobut-2-enoic acid](/img/structure/B1362816.png)
![[(4-Acetylamino-benzenesulfonyl)-methyl-amino]-acetic acid](/img/structure/B1362818.png)
![(1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B1362824.png)

![4,4'-[Methylenebis(4,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B1362826.png)
![2-[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]ethanamine](/img/structure/B1362831.png)


